molecular formula C24H20BrClN2OS B389105 (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B389105
M. Wt: 499.9g/mol
InChI Key: KRNPADUEVWILFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromine, methoxy, phenethyl, and chlorophenyl groups. Common reagents used in these reactions include bromine, methoxybenzene, phenethylamine, and chlorobenzene. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines

Scientific Research Applications

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
  • N-(4-bromophenyl)-3-methoxybenzamide
  • N-(4-methoxyphenyl)-3-bromobenzamide

Uniqueness

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific combination of functional groups and the thiazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential for multiple scientific and therapeutic applications.

Properties

Molecular Formula

C24H20BrClN2OS

Molecular Weight

499.9g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H20BrClN2OS/c1-29-23-11-10-18(14-21(23)25)22-16-30-24(27-20-9-5-8-19(26)15-20)28(22)13-12-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3

InChI Key

KRNPADUEVWILFA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC(=CC=C3)Cl)N2CCC4=CC=CC=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC(=CC=C3)Cl)N2CCC4=CC=CC=C4)Br

Origin of Product

United States

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